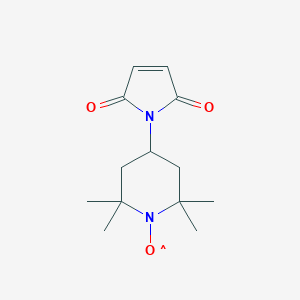

Tempo-maleimide

Beschreibung

Role as a Nitroxide Radical Spin Label

As a nitroxide radical, Tempo-maleimide possesses an unpaired electron, rendering it paramagnetic. This property is central to its application as a spin label in EPR spectroscopy. ontosight.aiontosight.aichemicalbook.comebi.ac.ukunizar.essigmaaldrich.com When this compound is covalently attached to a biomolecule, the EPR spectrum of the nitroxide radical becomes sensitive to the local environment and dynamics of the labeling site. ebi.ac.ukunizar.esresearchgate.net Changes in the EPR spectrum, such as line shape and splitting, can provide detailed information about the mobility, conformation, and interactions of the labeled biomolecule. unizar.esresearchgate.net This technique, known as site-directed spin labeling (SDSL), has been established as a fundamental approach in molecular spectroscopy for studying proteins and DNA complexes. researchgate.net

Research findings highlight the use of this compound as a spin label to investigate various biological systems. For instance, it has been employed to study the influence of bile salts on intact rat mitochondrial membranes and to investigate the interaction of quercetin (B1663063) with erythrocyte proteins by EPR spectroscopy. chemicalbook.comsigmaaldrich.com this compound has also been used to study the fluidity of brain synaptosomal membranes, the internal microviscosity of erythrocytes, and human high-density lipoproteins. chemicalbook.comsigmaaldrich.com Studies on human serum albumin molecules labeled with this compound have monitored EPR signal parameters under varying temperatures and concentrations of salts and sucrose (B13894) to evaluate conformational changes. researchgate.net The correlation time derived from EPR spectra, which is proportional to the effective protein volume, can indicate the dynamic stability of protein structure within a certain temperature range. researchgate.net

Significance in Bioconjugation Chemistry

The maleimide (B117702) functional group in this compound is highly reactive towards thiol (-SH) groups, primarily found in cysteine residues of proteins. This selective reactivity allows for the formation of a stable covalent thioether bond between this compound and the biomolecule. ontosight.aiontosight.aifishersci.cascbt.comthermofisher.comacs.orgfrontiersin.orgbiotium.com This maleimide-thiol ligation is rapid, highly selective, and can be essentially quantitative under physiological conditions, making it a powerful tool in bioconjugation chemistry. acs.org

Bioconjugation with maleimides, including this compound, is a widely used strategy for labeling and modifying proteins and other biomolecules. ontosight.aiacs.org This approach allows for the site-specific introduction of the paramagnetic Tempo moiety at desired locations on a protein or other molecule containing a free thiol group. ontosight.airesearchgate.net This is particularly useful for studying protein structure, function, and interactions by attaching the Tempo spin label to specific cysteine residues. ontosight.airesearchgate.net While maleimide conjugation is highly effective, it's worth noting that maleimide adducts can undergo retro-Michael addition and thiol exchange under certain conditions, although rational design strategies are being explored to enhance the stability of the resulting linkages. nih.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLHCOBCOLZMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276267 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94751-70-9 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Reactivity and Mechanistic Investigations

Thiol-Maleimide Michael Addition Mechanisms

The maleimide (B117702) group is highly reactive towards nucleophiles, with a strong selectivity for thiol groups under specific conditions ontosight.aimdpi.com. This reaction proceeds via a Michael addition mechanism.

Cysteine-Selective Conjugation and Adduct Formation

Maleimides readily react with sulfhydryl (thiol) groups, predominantly found in cysteine residues within proteins, to form stable thioether bonds ontosight.aitocris.comcreative-biolabs.com. This reaction is a Michael addition where the maleimide acts as the Michael acceptor and the thiolate (deprotonated thiol) acts as the nucleophilic donor mdpi.compapyrusbio.com. The reaction is typically conducted in a pH range of 6.5–7.5, where the chemoselectivity for thiols over amines (such as lysine (B10760008) residues) is significantly higher mdpi.comcreative-biolabs.comnih.gov. At pH 7.0, the reaction rate with thiols can be 1,000 times faster than with amines mdpi.comcreative-biolabs.com. The resulting product is a stable thioether-linked succinimide (B58015) adduct mdpi.com. This selective conjugation to cysteine residues is widely utilized for protein labeling and modification ontosight.aiontosight.ai.

Data on the rate constants for the reaction of maleimides with thiols vary depending on the specific structures and conditions, but second-order rate constants typically range between 100 and 1000 M−1 s−1 nih.gov.

Hydrolysis and its Impact on Conjugate Stability and Reversibility

While the thioether linkage formed by the thiol-maleimide addition is generally stable, the succinimide ring of the adduct can undergo hydrolysis, particularly at higher pH values (e.g., pH > 8.5) ucl.ac.uk. Hydrolysis of the thiosuccinimide ring leads to the formation of a more stable succinamic acid derivative, which is resistant to the retro-Michael reaction creative-biolabs.compapyrusbio.comucl.ac.uknih.gov.

The thiosuccinimide product is susceptible to a retro-Michael reaction, which can cleave the thioether bond and regenerate the original maleimide and thiol creative-biolabs.comucl.ac.uk. This reversibility can be problematic in applications like bioconjugation, as it may lead to the loss of the conjugated molecule (e.g., drug-linker from an antibody-drug conjugate) creative-biolabs.comnih.gov. Hydrolysis of the succinimide ring mitigates this issue by preventing the retro-Michael reaction creative-biolabs.comucl.ac.uknih.gov. However, incomplete hydrolysis can limit the effectiveness of this stabilization strategy rsc.org.

Studies have investigated methods to promote or accelerate the hydrolysis of the thiosuccinimide adduct to enhance conjugate stability nih.govucl.ac.uk. For instance, incorporating a basic amino group adjacent to the maleimide has been shown to induce rapid intramolecular catalysis of thiosuccinimide ring hydrolysis at neutral pH creative-biolabs.comnih.gov. The rate of hydrolysis can also be influenced by the structure of the maleimide derivative, with N-aryl maleimides showing faster hydrolysis rates compared to N-alkyl derivatives ucl.ac.uk.

Data Table: Hydrolysis Half-Lives of Thiosuccinimide Adducts (Example from related maleimides)

| Maleimide Derivative Type | pH | Temperature (°C) | Half-life (approx.) | Source |

| N-alkyl thiosuccinimides | 7.4 | 37 | 27 hours | ucl.ac.uk |

| N-aryl thiosuccinimides | 7.4 | 37 | 1.5 hours | ucl.ac.uk |

| N-fluorophenyl conjugate | 7.4 | 37 | 0.7 hours | ucl.ac.uk |

| "Self-hydrolyzing" maleimide 3 conjugate | 7.4 | 22 | 2.0-2.6 hours | ucl.ac.uk |

Nitroxide Radical Reactivity and Redox Pathways

The TEMPO moiety in Tempo-maleimide is a stable nitroxide radical ontosight.aiontosight.aichemimpex.com. Nitroxide radicals can participate in various redox reactions nih.gov.

Radical Scavenging and Trapping Processes

Nitroxide radicals like TEMPO are known to act as radical scavengers chemimpex.comnih.govguidechem.com. They can react with and trap other radical species, which can be useful in inhibiting unwanted radical reactions chemimpex.comgoogle.com. For example, TEMPO can react with protein radicals, such as tyrosyl and tryptophanyl radicals, inhibiting their secondary reactions nih.gov. The rate constants for these reactions are dependent on the specific radical and protein environment nih.gov.

Data Table: Rate Constants for TEMPO Reaction with Protein Radicals

| Radical Source | Radical Type | Rate Constant (k, M-1s-1) | Source |

| N-Ac-Tyr-amide | TyrO• | ~108 | nih.gov |

| N-Ac-Trp-amide | TrpN• | 7 × 106 | nih.gov |

| Lysozyme | TrpN• | 1.5 × 107 | nih.gov |

| Pepsin | TrpN• | 1.1 × 108 | nih.gov |

| Pepsin | TyrO• | ~4 × 107 | nih.gov |

TEMPO can also react with oxygen-centered radicals, such as peroxyl radicals, particularly under acidic conditions rsc.org.

In some reaction systems, the addition of TEMPO as a radical scavenger has been used to probe whether a reaction proceeds via a radical pathway; inhibition of the reaction by TEMPO suggests a radical mechanism chemrxiv.orgresearchgate.net.

TEMPO-Mediated Oxidation-Reduction Reactions

Nitroxides can undergo one- or two-electron redox reactions, interconverting between the nitroxide, hydroxylamine (B1172632), and oxammonium cation forms nih.gov. TEMPO-mediated oxidation is a well-established method for selectively oxidizing primary alcohols (e.g., C6 hydroxyls in cellulose) to carboxyl groups, often using co-oxidants like sodium hypochlorite (B82951) ncsu.edunih.govrsc.org.

In the presence of a thiol, TEMPO can be reduced to its corresponding hydroxylamine (e.g., tetramethylpiperidine (B8510282) hydroxylamine) nih.govnih.gov. This redox reaction is temperature-dependent and can be accelerated at elevated temperatures nih.gov. This interaction has been explored for generating basic species (such as tetramethylpiperidine, TMP) at elevated temperatures, which can then initiate base-catalyzed reactions like the thiol-Michael addition polymerization nih.gov.

Other Reaction Pathways Involving Maleimide Derivatives

Beyond the primary reaction with thiols, maleimide derivatives can participate in other reaction pathways, although these may be less relevant or favorable for this compound depending on the specific conditions and presence of other reactive groups.

Maleimides can undergo Michael addition reactions with other nucleophiles, such as amines (aza-Michael addition) papyrusbio.comresearchgate.net. While the reaction with thiols is significantly faster at physiological pH, amine reactions can occur, particularly at higher pH values (> 7.5 or > 8.5) or in the absence of thiols papyrusbio.comnih.gov.

Maleimides can also participate in Diels-Alder reactions as dienophiles dntb.gov.ua. Additionally, maleimide derivatives have been explored in transition-metal catalyzed C-H activation reactions, leading to various products including spirocycles, through mechanisms involving steps like maleimide insertion rsc.org. Side reactions of maleimide with histidine residues and reducing agents like TCEP have also been observed rsc.org.

Amine-Maleimide Reactions

Maleimides are highly reactive Michael acceptors, readily undergoing addition reactions with nucleophiles across their activated double bond. While their reaction with thiols to form stable thioether linkages is particularly prominent, maleimides also react with amines. The reactivity of maleimides with amines is highly dependent on the reaction conditions, particularly pH.

At more alkaline conditions (pH > 8.5), the reaction between maleimides and primary amines is favored, although this also increases the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid thermofisher.com. The reaction involves a Michael-type addition where the amine nitrogen acts as the nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a succinimide ring with the amine group attached to one of the carbons of the former double bond.

While primary amines are more reactive towards maleimides at higher pH, secondary amines can also react. Studies investigating the reaction of cyclic ketones with primary and secondary amines in the presence of TEMPO have explored reaction pathways that can involve imine-enamine tautomerization and subsequent reactions with TEMPO or other reagents researchgate.netresearchgate.netresearchgate.net. Although these studies focus on amine and ketone reactivity with TEMPO, they highlight the potential for complex reaction cascades when amines and TEMPO are present in a system, which could be relevant in the context of this compound reacting with amines.

The reaction between maleimides and amines can be influenced by steric and electronic factors of both the amine and the maleimide. The presence of the bulky TEMPO group in this compound could potentially influence the rate and selectivity of the amine addition compared to simple N-substituted maleimides.

Metal-Catalyzed Maleimide Transformations

Maleimides can participate in various metal-catalyzed transformations, leveraging the reactivity of their double bond and the potential for coordination with metal centers. Transition metals, particularly palladium and copper, have been explored in reactions involving maleimides.

Palladium catalysis has been utilized in reactions involving maleimides, such as C-H activation and cross-coupling reactions. For instance, palladium-catalyzed β-C(sp3)-H alkylation of peptides using maleimides has been reported, where methionine residues within the peptides serve as directing groups nih.gov. This indicates that the maleimide moiety can act as an electrophilic coupling partner in palladium-catalyzed C-C bond formation reactions. The mechanism often involves oxidative addition of a carbon-heteroatom bond to the metal center, followed by transmetalation and reductive elimination acs.org. In the context of C-H activation, a directing group brings the C-H bond into proximity with the metal catalyst, facilitating the cleavage and subsequent functionalization with the maleimide researchgate.netrsc.org.

Copper catalysis also plays a significant role in maleimide transformations, sometimes in conjunction with TEMPO. Copper/TEMPO catalyst systems have been developed for various oxidation reactions, such as the aerobic oxidation of alcohols acs.orgrsc.orgnih.gov. While these often utilize TEMPO as a co-catalyst or oxidant in reactions involving other substrates, the combination of copper and TEMPO can facilitate radical processes. Studies on copper-catalyzed oxidative diarylthiolation of maleimides have indicated a radical cascade mechanism, where the addition of TEMPO extinguished the transformation, suggesting the involvement of radical intermediates frontiersin.orgnih.gov. Copper catalysts have also been employed in photocatalyzed reactions involving maleimides, leading to the formation of annulated heterocycles through mechanisms involving radical intermediates and intramolecular cyclization beilstein-journals.org.

The presence of both a maleimide and a TEMPO radical within the same molecule in this compound presents unique possibilities for metal-catalyzed reactions. The maleimide can act as a coupling partner or a handle for further functionalization, while the TEMPO radical can potentially participate in redox cycles or influence radical pathways in metal-catalyzed transformations. While specific detailed mechanisms for this compound in all these metal-catalyzed reactions may require further dedicated study, the established reactivity of its constituent parts provides a basis for understanding its potential behavior in such systems.

Applications in Advanced Biochemical and Biophysical Research Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational and Dynamic Studies

EPR spectroscopy, in conjunction with spin labels like Tempo-maleimide, provides unique insights into the structure and dynamics of biological macromolecules and assemblies. unizar.esresearchgate.net The EPR spectrum of the nitroxide radical is sensitive to its rotational mobility, which in turn reflects the dynamics of the region to which it is attached. hi.is

Site-Directed Spin Labeling (SDSL) is a powerful technique that involves introducing a paramagnetic spin label, such as this compound, at specific sites within a protein. This is typically achieved by introducing a cysteine residue through mutagenesis and then reacting the thiol group of cysteine with the maleimide (B117702) moiety of this compound, forming a stable covalent bond. ontosight.aiunizar.esresearchgate.net SDSL-EPR allows for the investigation of local protein structure and dynamics with residue resolution. unizar.esresearchgate.net

SDSL using this compound enables researchers to probe the structural features and dynamic behavior of proteins. The mobility of the spin label, as reflected in the EPR spectrum, provides information about the flexibility and environment of the labeled site. ontosight.aihi.is By labeling different residues within a protein, a profile of flexibility along the polypeptide chain can be generated. unizar.es This approach has been applied to study various proteins, including membrane proteins and intrinsically disordered proteins. unizar.esresearchgate.net

This compound is instrumental in detecting and characterizing protein conformational changes and assessing flexibility. Changes in the EPR spectrum of the spin label upon ligand binding, environmental changes, or interaction with other molecules indicate alterations in the local environment and dynamics of the labeled site, reflecting conformational transitions. sav.sknih.govresearchgate.net Studies on proteins like myosin have utilized maleimide spin labels to report on segmental flexibility and conformational changes. sav.sk The rotational motion of the maleimide probe attached to myosin has been shown to reflect the global motion of large protein segments. sav.sk

SDSL with this compound can also be applied to investigate the dynamics of enzyme activity and protein-protein interactions. By labeling residues involved in substrate binding or protein-protein interfaces, researchers can monitor conformational changes or altered dynamics that occur during catalysis or complex formation. nih.govebi.ac.uk EPR studies using maleimide spin labels have been employed to characterize the interactions between proteins, such as the heterooligomerization of phospholamban (PLB) and SERCA. nih.gov Changes in the rotational correlation time of the labeled protein can indicate changes in its oligomeric state or interactions. nih.gov

Investigation of Biological Membrane Systems

This compound and related TEMPO-based spin probes are valuable tools for studying the physical properties of biological membranes. Their distribution and mobility within the lipid bilayer provide information about membrane fluidity and microviscosity. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.commdpi.com

This compound and other TEMPO derivatives are used to assess membrane fluidity and microviscosity. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com The EPR spectrum of TEMPO-based probes in membranes is sensitive to their partitioning between the aqueous and lipid phases, as well as their rotational mobility within the membrane. mdpi.com Parameters derived from the EPR spectra, such as the rotational correlation time or the ratio of spectral line amplitudes, can be used to quantify membrane fluidity. researchgate.netmdpi.comresearchgate.net Studies on erythrocyte membranes and liposomes have utilized TEMPO-based spin labels to investigate changes in fluidity induced by various factors. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.commdpi.comresearchgate.net

Representative Data from EPR Studies using Maleimide Spin Labels

| Protein/System | Spin Label | Observation | EPR Parameter | Finding | Source |

| Bovine Heart Myosin | 4-maleimide TEMPO | Reduced mobility compared to skeletal myosin | Hyperfine constant (2A'.„) | Indicates stabilization by H-bonds and reflection of global motion. sav.sk | sav.sk |

| Bovine Heart Myosin | 4-maleimide TEMPO | Rotational motion of labeled segment | Rotational correlation times (τR) | Values of 6 µs and 2 µs indicate strong immobilization upon filament formation. sav.sk | sav.sk |

| Human Serum Albumin | This compound | Changes in EPR signal parameters with temperature, salts, sucrose (B13894) | Correlation time of rotational dynamics | Used to determine protein structure dynamic stability. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Liposome Membranes | TEMPO | Dependence of probe solubility on dopant concentration | Partition coefficient (F) | Increase in F suggests heightened solubility and increased fluidity. mdpi.com | mdpi.com |

Studies of Membrane Protein Interactions and Alterations

This compound is a valuable tool for investigating the structure, dynamics, and interactions of membrane proteins and detecting alterations within biological membranes. Its ability to selectively label cysteine residues allows for targeted probing of specific sites within these complex systems. Studies have employed maleimide spin labels, including this compound, to examine age-related alterations in erythrocyte membranes, observing changes in the state of membrane proteins. nih.govsigmaaldrich.com For instance, ESR spectra of membrane-bound maleimide spin label provided evidence of alterations in membrane proteins during cell aging in vivo. nih.gov Another study utilized 4-maleimido-TEMPO as a spin label to investigate the influence of bile salts on intact rat mitochondrial membranes using EPR spectroscopy. sigmaaldrich.com It has also been used to label erythrocyte membranes to study the interaction of quercetin (B1663063) with erythrocyte proteins by EPR. sigmaaldrich.comsigmaaldrich.com The conformation state of internal proteins, including membrane proteins, in red blood cells has been determined using maleimide spin labels like 4-maleimido-2,2,6,6-tetramethylpiperidine-1-oxyl. ebi.ac.uk Research has also explored the use of maleimide spin labels to monitor integral membrane protein mobility on the surface of intact cells. ebi.ac.uk

Characterization of Biological Macromolecular Complexes

This compound contributes to the characterization of biological macromolecular complexes by providing a means to introduce a spin label at specific locations within these assemblies. This allows for the use of EPR-based techniques to study their structure, dynamics, and interactions between components. Spin labeling enables the integration of a molecule containing an unpaired electron into another framework for study, providing a relatively non-intrusive technique for understanding the structure, dynamics, and conformational changes of biomacromolecules. nih.gov While X-ray crystallography requires high-quality crystals, spin labeling offers advantages in studying these properties. nih.gov this compound, as a maleimide-functionalized spin label, reacts with cysteine residues, forming a covalent bond which is useful for this purpose. unizar.es Studies have utilized maleimide spin labels for the characterization of macromolecular complexes. gmclore.org For example, apoferritin has been selectively labeled with a maleimide nitroxide derivative at Cys-126 to probe iron entry routes, and titration with Fe(II) allowed for the study of magnetic dipolar interaction, indicating the location of the label within the three-fold channels. ebi.ac.uk

Methodological Advancements in EPR Spectroscopy with Spin Labels

This compound plays a role in the advancements of EPR spectroscopy methodologies, particularly in the context of site-directed spin labeling (SDSL). SDSL involves incorporating a paramagnetic probe into a diamagnetic molecule to obtain structural and dynamic information using EPR. unizar.es this compound, as a commonly used maleimide spin label (MSL), is functionalized with a maleimide group that reacts irreversibly with cysteine residues, forming a thio-ether bond. unizar.es This allows for site-specific attachment of the spin label to proteins. ontosight.aiunizar.es EPR spectroscopy, combined with SDSL, provides structural and dynamic information about proteins in conditions close to their physiological environment. unizar.es This technique allows for sequence-resolved information by probing the local dynamics of the paramagnetic label. unizar.es Advancements in magnetic resonance spectroscopy have enabled the use of nitroxide spin-labels, including those derived from TEMPO, coupled with EPR to probe a vast array of structural and dynamic properties in proteins and other biological macromolecules. researchgate.net this compound's stable nitroxide radical and reactive maleimide group make it a valuable tool for spin labeling in EPR studies. ontosight.aisigmaaldrich.com

Bioconjugation Strategies and Biofunctionalization

This compound is a key component in various bioconjugation strategies, enabling the covalent attachment of the TEMPO spin label to a variety of biomolecules and facilitating the development of functionalized biomaterials and bioprobes.

Covalent Labeling of Proteins and Peptides

The maleimide group of this compound reacts specifically with thiol groups present in cysteine residues of proteins and peptides, forming a stable covalent bond. ontosight.ailumiprobe.com This reaction is a cornerstone of bioconjugation and is widely used for site-selective modification of proteins. lumiprobe.comnih.gov The reaction proceeds via a Michael addition, forming a stable thiosuccinimide bond, and is highly chemoselective for thiols between pH 6.5 and 7.5. lumiprobe.comaxispharm.com This allows for the attachment of the TEMPO spin label to specific sites on the protein, which is useful for studying protein structure and dynamics using techniques like ESR spectroscopy. ontosight.ai Maleimide-based labeling strategies are prominent examples in bioconjugation, allowing for N-functionalization with various tags, including spin labels. nih.gov The covalent labeling of proteins and peptides with this compound is a common application. ontosight.ailumiprobe.comnih.govnih.gov For instance, ovalbumin has been covalently spin-labeled with this compound to study its interactions with liposomal membranes. ebi.ac.uk Maleimide chemistry is also used for C-terminal bioconjugation. papyrusbio.com While maleimide conjugation is highly effective, limitations such as retro-Michael addition and thiol exchange under physiological conditions exist, although strategies to overcome these are being developed. nih.govresearchgate.netcreativepegworks.com

Development of Functionalized Biomaterials and Bioprobes

This compound contributes to the development of functionalized biomaterials and bioprobes by providing a method to incorporate a spin label or to enable further functionalization through its reactive maleimide group. This allows for the creation of materials and probes with paramagnetic properties, useful for various applications. Functionalized maleimides, including those with spin labels, can be incorporated into various structures for material labeling and nanoparticle functionalization. bham.ac.uk The maleimide reaction is used for surface functionalization of nanoparticles, beads, or surfaces with biomolecules for biosensing, diagnostic, and therapeutic applications. axispharm.com The ability to conjugate this compound to thiolated biomolecules or surfaces allows for the creation of functionalized biomaterials with the Tempo spin label as a reporter group or as a handle for further chemical modifications. For example, maleimide-functionalized surfaces have been created for the immobilization of cysteine-modified peptides. whiterose.ac.uk The synthesis of crosslinked polymeric microspheres has utilized the ligation of fluorescein-5-maleimide (B15326) to surfaces containing excess thiol functionality, demonstrating the potential for functionalizing biomaterials with maleimide derivatives. researchgate.netresearchgate.net

Site-Specific Modification Approaches

This compound is extensively used for site-specific modification of biomolecules, particularly proteins, through its reaction with cysteine residues ontosight.aiontosight.ai. This reaction forms a stable covalent thioether bond between the maleimide group of this compound and the thiol group of cysteine researchgate.netnih.gov. The site-specific nature of this modification is often achieved by introducing cysteine mutations at desired locations within a protein that otherwise has its native cysteines mutated to serine researchgate.net. This allows for the precise placement of the spin label at a specific site of interest on the protein researchgate.net.

This site-specific labeling is crucial for techniques like site-directed spin labeling (SDSL), where the spin label acts as a reporter on the local environment and dynamics of the labeled site biosyn.comebi.ac.ukresearchgate.net. By analyzing the EPR spectra of the spin-labeled biomolecule, researchers can gain insights into conformational changes, protein folding, protein-protein interactions, and membrane protein structure and dynamics ontosight.aiebi.ac.ukresearchgate.net. While maleimide conjugation is effective and widely used due to its selectivity for thiols at physiological pH, it's worth noting that maleimide adducts can be susceptible to retro-Michael addition and thiol exchange under certain physiological conditions nih.gov.

Research in Oxidative Stress and Redox Biology via Spin Probes

This compound, as a nitroxide spin label, plays a significant role in research concerning oxidative stress and redox biology ontosight.aidgk-ev.de. Nitroxide radicals are paramagnetic species that can interact with other radicals and reactive oxygen species (ROS) dgk-ev.de. In the context of oxidative stress, this compound can be used as a spin probe to monitor the redox state of biological systems dgk-ev.de.

Integration with Other Spectroscopic and Analytical Techniques

This compound's paramagnetic properties make it particularly suitable for integration with various spectroscopic and analytical techniques, primarily electron paramagnetic resonance (EPR) spectroscopy ontosight.aiontosight.ai. EPR spectroscopy detects the unpaired electron of the nitroxide radical, providing information about its local environment, mobility, and interactions ontosight.aibiosyn.com.

Beyond continuous wave (CW) EPR, this compound and other nitroxide spin labels are used in pulsed EPR techniques like pulsed electron-electron double resonance (DEER or PELDOR) mdpi.comweizmann.ac.il. DEER allows for the measurement of distances between two spin labels, providing structural restraints on biomolecules and their complexes mdpi.comweizmann.ac.il. This is particularly valuable for studying conformational changes and the spatial arrangement of different parts of a molecule mdpi.comweizmann.ac.il.

While EPR is the primary technique, the integration of this compound labeling with other methods is also explored. For example, studies have combined spin labeling with techniques like nuclear magnetic resonance (NMR) and fluorescence spectroscopy to gain complementary information avantiresearch.comcsic.esmdpi.com. The paramagnetic nature of the TEMPO moiety can influence NMR spectra through paramagnetic relaxation enhancement (PRE), providing distance information biosyn.com. Additionally, fluorescent molecules can be incorporated alongside spin labels to enable bimodal imaging or FRET-based studies, although this compound itself is not fluorescent csic.escore.ac.ukacs.org. The characterization of this compound and its conjugates can also involve techniques like UV-Vis spectroscopy, NMR spectroscopy (often after reduction of the nitroxide to a diamagnetic species), and mass spectrometry csic.esmdpi.com.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical and Molecular Dynamics Simulations of Labeled Systems

The integration of quantum mechanics (QM) and molecular mechanics (MM) in hybrid QM/MM simulations, along with classical molecular dynamics (MD) simulations, provides a powerful framework for studying Tempo-maleimide labeled proteins and other biomolecules. nih.govresearchgate.net

MD simulations are widely used to explore the conformational dynamics of spin-labeled macromolecules. uni-osnabrueck.de By solving Newton's equations of motion for a system of particles, MD can track the trajectory of each atom over time, offering a detailed view of the spin label's movement and its relationship with the surrounding protein or biomolecule. uni-osnabrueck.de These simulations are instrumental in interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. For instance, MD simulations can be used to calculate key parameters such as correlation times, orientational distributions, and order parameters of the spin label, which can then be compared with experimental findings to validate the computational model. nih.gov In several cases, MD trajectories have revealed that spin labels can sample multiple local energy minima, indicating the presence of more than one rotational mode. nih.gov

For processes involving changes in electronic structure, such as bond formation or breakage during the labeling reaction, QM methods are essential. mdpi.com However, due to their computational cost, QM calculations are typically limited to a small, reactive portion of the system. nih.gov This is where QM/MM methods become particularly valuable. In a QM/MM approach, the region of interest (e.g., the this compound label and the cysteine residue it attaches to) is treated with quantum mechanics, while the rest of the system (the protein and solvent) is described by a less computationally intensive molecular mechanics force field. mdpi.com This hybrid approach allows for the study of chemical reactivity within large biological systems. nih.gov

Recent advancements have also enabled long-timescale MD simulations of entire proteins using semi-empirical quantum mechanical descriptions, providing a more accurate representation of geometrical details and charge distributions compared to purely classical force fields. researchgate.net

Mechanistic Pathway Elucidation via Computational Methods

Computational methods, particularly those based on quantum mechanics, are crucial for elucidating the detailed mechanistic pathways of chemical reactions involving this compound. The reaction of the maleimide (B117702) group with a thiol (such as from a cysteine residue in a protein) is a prime example where computational chemistry has provided significant insights.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism and kinetics of the thiol-maleimide Michael addition reaction. rsc.orgresearchgate.net These studies have shown that the reaction can proceed through several different mechanistic pathways, including base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms. rsc.orgresearchgate.net The specific pathway that is favored depends on factors such as the choice of solvent, the presence and type of initiator (base or nucleophile), and the specific nature of the thiol reactant. rsc.orgresearchgate.net

Computational and kinetic modeling can predict how these conditions influence the energetics and kinetics of the reaction. rsc.orgresearchgate.net For example, the calculations can determine the activation energies for different proposed pathways, thereby identifying the most likely mechanism under a given set of conditions. This level of mechanistic detail is often difficult to obtain through experimental means alone. The insights gained from these computational studies are valuable for optimizing labeling conditions in bioconjugation chemistry and for understanding the selectivity of the thiol-maleimide reaction. rsc.orgresearchgate.net

Below is a table summarizing the different mechanistic pathways for the thiol-maleimide reaction as investigated by computational methods.

| Mechanistic Pathway | Description | Influencing Factors |

| Base-Initiated | An external base deprotonates the thiol to form a thiolate, which then acts as a potent nucleophile, attacking the maleimide double bond. | Solvent polarity, pKa of the thiol, concentration and strength of the base. |

| Nucleophile-Initiated | A nucleophilic initiator (e.g., a phosphine (B1218219) or a tertiary amine) attacks the maleimide first, creating a zwitterionic intermediate that then reacts with the thiol. | Type and concentration of the nucleophilic initiator. |

| Ion Pair-Initiated | Involves the formation of an ion pair between the initiator and the thiol, which then proceeds to react with the maleimide. | Solvent properties, nature of the initiator. |

Predicting Spin Label Mobility and Environmental Interactions

Computational simulations are highly effective at predicting the mobility of the this compound spin label and its interactions with the local environment. This information is critical for the correct interpretation of EPR spectra, which are sensitive to the motion of the nitroxide spin label.

Furthermore, simulations can provide a detailed picture of the non-covalent interactions between the spin label and its surroundings. In a study of a maleimide spin label on stratum corneum proteins, a two-state model was proposed based on the interpretation of EPR spectra, with one fraction of the label being hydrogen-bonded to the protein and another fraction exposed to the aqueous environment. nih.gov Spectral simulations, a form of computational modeling, were used to determine the relative populations of these two states, showing them to be in thermodynamic equilibrium. nih.gov These simulations also allowed for the calculation of the energetic gain for the nitroxide forming a hydrogen bond with the protein. nih.gov

The following table presents data from a study that used spectral simulations to determine the energetic favorability of a maleimide spin label interacting with stratum corneum proteins versus being exposed to the aqueous buffer at different temperatures. nih.gov

| Temperature Range (°C) | Calculated Energetic Gain (kcal/mol) for H-Bonding |

| 2 - 30 | ~12 |

| 30 - 86 | ~5 |

These predictive capabilities allow researchers to correlate the observed EPR spectral features with specific structural and dynamic properties of the spin-labeled system, enhancing the power of site-directed spin labeling as a technique in structural biology. nih.govnih.gov

Emerging Trends and Future Research Directions

Development of Novel Tempo-Maleimide Derivatives with Tunable Reactivity

Research is actively exploring the synthesis of novel this compound derivatives with modified structures to achieve tunable reactivity and enhanced properties. The maleimide (B117702) group's reactivity can be influenced by substituents on the alkene or the nitrogen atom, allowing for control over reaction kinetics and selectivity. nih.govnih.gov For instance, modifications to the maleimide alkene, such as the addition of halogens, thio, amino, or methyl groups, can confer tunable reactivity and influence optical properties. nih.gov

Furthermore, strategies involving protected maleimides are being developed to improve stability and control conjugation reactions. chemrxiv.orgmdpi.com These protected forms can be deprotected under specific conditions, allowing for more controlled and potentially site-selective bioconjugation. chemrxiv.orgmdpi.com The development of new synthetic routes, such as radical diarylthiolation of maleimides, also contributes to the creation of diverse maleimide derivatives with potential for unique biological activities. frontiersin.org

Tunable degradation of maleimide-thiol adducts in reducing environments is another area of investigation, which is particularly relevant for applications like antibody-drug conjugates where controlled release is desired. nih.govchemrxiv.org

Advanced Applications in Bio-Imaging and Biosensing Methodologies

This compound and its derivatives are finding increasing utility in advanced bio-imaging and biosensing applications. The ability of the maleimide group to selectively react with thiols, particularly cysteine residues in proteins, allows for site-specific labeling of biomolecules. nih.govnih.govmdpi.com When combined with the spectroscopic properties of the TEMPO radical or incorporated into fluorescent molecules, these conjugates can serve as probes for studying biological systems. sigmaaldrich.comresearchgate.netbham.ac.uk

Luminescent transition metal complexes functionalized with maleimide moieties have been developed for conjugation to biomolecules like transferrin, enabling their use in cellular imaging and tracking internalization pathways. acs.org Substituted maleimides with intrinsic fluorescence properties are also being explored as self-reporting linkers and probes, providing real-time feedback on conjugation chemistry and local environmental changes. researchgate.netbham.ac.uk

In biosensing, the integration of maleimide-modified biomolecules with nanomaterials is a promising trend. frontiersin.orgfrontiersin.orgmdpi.com For example, Tempo-oxidized cellulose (B213188) nanofibrils conjugated with peptides have been explored as biosensors for detecting specific enzymes like human neutrophil elastase, highlighting the potential for developing sensitive diagnostic devices. researchgate.netresearchgate.net The unique properties of smart nanomaterials, including their optical and electrical characteristics, can significantly enhance the performance of biosensors utilizing maleimide chemistry. frontiersin.org

Expansion into Materials Science and Polymer Chemistry Research

Maleimides, including this compound derivatives, are significant building blocks in materials science and polymer chemistry due to their versatile reactivity in various polymerization and click reactions. nih.govspecificpolymers.com They are employed in the creation of high-performance macromolecular systems, such as self-healing materials, high-temperature thermosets, and UV-curable materials. nih.govspecificpolymers.com

The Diels-Alder reaction between maleimides and furans is a key click chemistry approach used in the design of dynamic covalent networks and self-healing polymers, allowing for thermoreversible bonding. specificpolymers.commdpi.com Maleimide-containing polymers are also being investigated for applications in regenerative medicine, such as hydrogels. nih.gov

Furthermore, maleimides are utilized in controlled polymerization techniques like Nitroxide Mediated Polymerization (NMP), where TEMPO-like radicals can act as mediating agents, allowing for the synthesis of polymers with controlled molecular weights and architectures. researchgate.netnih.govuc.edu Alternating copolymers of styrene (B11656) and maleimide derivatives are being rediscovered for their unique emissive properties and potential in material labeling and nanoparticle functionalization. researchgate.netbham.ac.ukresearchgate.net The incorporation of substituted maleimides into various structures is increasing our understanding of their optical and photophysical properties, opening new avenues in material design. bham.ac.uk

Integration with Artificial Intelligence and Machine Learning in Biomolecular Studies

AI and ML are being used to analyze large datasets, predict molecular interactions, and accelerate the design and discovery of biomolecules, including enzymes, proteins, and biomaterials. mdpi.combjbms.orgemergingpub.com These computational approaches can enhance the understanding of how modifications, such as the incorporation of maleimide or Tempo groups, affect the structure, function, and reactivity of biomolecules. mdpi.comemergingpub.com

Q & A

Basic: How is Tempo-maleimide employed in NMR spectroscopy to study protein conformational changes?

This compound is a paramagnetic spin label that covalently binds to cysteine residues via its maleimide group. Its nitroxide radical induces paramagnetic relaxation enhancement (PRE) in NMR, enabling detection of conformational dynamics. For example, in studies of cystic fibrosis transmembrane conductance regulator (CFTR) domains, this compound labeling revealed intermolecular interactions between NBD1 domains and free spin labels, with signal loss near helices H7, S9, and S10 indicating binding-site accessibility . To optimize signal interpretation, ensure proper labeling stoichiometry (e.g., 1:1 molar ratio) and control for redox conditions to prevent disulfide bond formation .

Basic: What are best practices for labeling proteins with this compound to minimize artifacts?

- Buffer Conditions: Use pH 7.0–7.5 to stabilize cysteine thiol reactivity. Avoid Tris buffers, as they compete with thiol groups.

- Reducing Agents: Include 1–5 mM TCEP to maintain reducing conditions and prevent oxidation of free cysteines.

- Quenching: Terminate reactions with excess β-mercaptoethanol or cysteine to block unreacted maleimide groups.

- Validation: Confirm labeling efficiency via mass spectrometry or UV-Vis spectroscopy (ε₃₆₀ ≈ 1,200 M⁻¹cm⁻¹ for nitroxide). Pilot studies with small protein batches are critical to refine protocols .

Advanced: How can researchers resolve contradictions in this compound data when studying protein dimerization?

Contradictions often arise from distinguishing intramolecular vs. intermolecular interactions. In NBD1 homodimer studies, this compound-induced signal broadening at the N-terminus of H5/H6 was attributed to dimerization, while lack of broadening in free-label controls ruled out nonspecific binding . To resolve ambiguities:

- Complementary Techniques: Pair PRE-NMR with EPR or X-ray crystallography to validate spatial proximity.

- Mutagenesis: Replace non-essential cysteines to isolate binding sites (e.g., Cys-402 in NBD1).

- Competitive Assays: Titrate unlabeled protein to assess binding specificity .

Advanced: How to design longitudinal studies using this compound to track protein dynamics over time?

- Time Intervals: Define sampling points based on protein turnover rates (e.g., hourly intervals for fast-folding domains).

- Controls: Include untreated samples to distinguish labeling effects from natural conformational shifts.

- Data Integration: Use statistical models (e.g., ASTEROIDS for ensemble refinement) to analyze time-resolved PRE-NMR data, as demonstrated in ANP32A-polymerase interactions . Longitudinal studies require balancing temporal resolution with signal-to-noise ratios, particularly in low-abundance systems .

Advanced: What methods validate the binding specificity of this compound in crowded cellular environments?

- Competitive Binding Assays: Co-incubate with non-paramagnetic analogs (e.g., PEG-maleimide) to quantify nonspecific interactions.

- Crowding Agents: Mimic intracellular conditions with 20% Ficoll or dextran. Reduced PRE effects under crowding suggest steric hindrance or altered binding kinetics.

- Mutational Profiling: Compare labeling efficiency in wild-type vs. cysteine-null mutants. For example, avANP32A studies showed site-specific binding despite high background complexity .

Basic: How does this compound compare to other spin labels (e.g., MTSSL) in protein dynamics studies?

This compound offers faster labeling kinetics due to its maleimide-thiol specificity, whereas MTSSL (methanethiosulfonate) requires longer incubation times. However, MTSSL’s smaller size minimizes steric interference. For rigid proteins, this compound’s nitroxide group provides stronger PRE effects, but its flexibility may reduce spatial resolution in dynamic regions. Selection depends on the system: this compound is preferred for cysteine-rich, slow-moving domains .

Advanced: How to address signal attenuation in PRE-NMR caused by this compound’s mobility?

- Rigid Labeling: Use bifunctional spin labels (e.g., double-cysteine anchors) to restrict motion.

- Computational Modeling: Apply molecular dynamics simulations to account for label flexibility, as done in ANP32A studies .

- Hybrid Approaches: Combine PRE data with cryo-EM or SAXS to constrain conformational ensembles.

Basic: What are the limitations of this compound in studying membrane proteins?

- Solubility: this compound’s hydrophilicity limits penetration into lipid bilayers. Use derivatives with hydrophobic linkers (e.g., alkyl chains) for membrane-embedded cysteines.

- Redox Sensitivity: Membrane protein extraction often requires detergents that may alter redox conditions, necessitating rigorous reducing agent optimization .

Advanced: How to quantify binding affinities using this compound-based PRE-NMR?

Titrate unlabeled ligand into spin-labeled protein and monitor PRE signal recovery. For example, in CFTR studies, binding constants (Kd) were derived from signal intensity ratios at increasing ligand concentrations. Fit data to a two-state model, accounting for fast exchange conditions .

Advanced: What ethical and methodological considerations apply to human serum albumin (HSA) studies with this compound?

- Ethical Compliance: Secure IRB approval if using human-derived proteins. Anonymize donor data and adhere to biosafety protocols.

- Thermodynamic Profiling: As shown in HSA studies, measure ΔH, TΔS, and ΔG under varying salt concentrations to assess spin label effects on protein stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.